TD-165

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

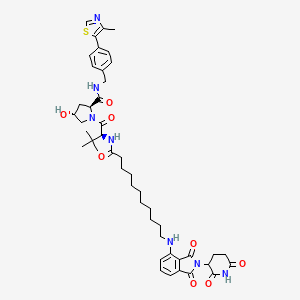

TD-165 是一种基于蛋白水解靶向嵌合体 (PROTAC) 技术的化合物。 它被设计为一种 cereblon (CRBN) 降解剂,由 cereblon 配体结合基团、连接体和 von Hippel-Landau (VHL) 结合基团组成 。这种化合物主要用于科学研究,因为它能够靶向并降解细胞内的特定蛋白质。

准备方法

合成路线和反应条件

TD-165 的合成涉及 cereblon 配体结合基团与连接体和 von Hippel-Landau 结合基团的偶联。具体的合成路线和反应条件是专有的,并未在公开场合详细披露。 一般方法涉及使用标准有机合成技术将三个组分组装成一个单一分子 。

工业生产方法

This compound 的工业生产通常在受控的实验室条件下进行,以确保高纯度和一致性。 该过程涉及多个合成、纯化和质量控制步骤,以生产纯度超过 99% 的最终化合物 。

化学反应分析

反应类型

TD-165 经历多种类型的化学反应,包括:

降解反应: This compound 被设计为通过募集特定蛋白质到蛋白酶体进行破坏来诱导这些蛋白质的降解.

结合反应: 该化合物与 cereblon 和 von Hippel-Landau 蛋白结合,促进形成三元复合物,从而导致蛋白质降解.

常用的试剂和条件

主要形成的产物

This compound 参与的反应形成的主要产物是目标降解的蛋白质。 此过程有效地降低了细胞内特定蛋白质的水平 。

科学研究应用

Chemical Properties and Mechanism of Action

TD-165 is classified as a small molecule that functions primarily through the ubiquitin-proteasome system (UPS). This mechanism allows it to induce the degradation of target proteins, making it a candidate for targeted protein degradation therapies. The compound utilizes bifunctional small molecules to facilitate ubiquitination, which is crucial for the selective degradation of proteins involved in various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant activity against several cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A 549). The compound's ability to bind to DNA suggests a potential role as a genotoxic agent in cancer therapy. Notably, this compound has demonstrated an IC50 value of 4.2 μM against these cell lines, indicating its potency .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Hep G2 | 4.2 | DNA binding and genotoxicity |

| A 549 | 4.2 | DNA binding and genotoxicity |

| DU 145 | Not specified | Potential tubulin polymerization inhibition |

Neurological Applications

This compound has also been investigated for its neuroprotective effects. In preclinical studies, it was found to exhibit significant activity in models of epilepsy and neurodegenerative diseases. The protective index (PI) for this compound was reported at 67.1, surpassing that of established drugs like carbamazepine . This indicates a promising therapeutic window for treating neurological disorders.

Table 2: Neurological Activity of this compound

| Condition | Protective Index | Comparison Drug |

|---|---|---|

| Epilepsy | 67.1 | Carbamazepine |

| Neurodegeneration | Not specified | Not specified |

Toxicology and Safety Profile

While the therapeutic potential of this compound is significant, understanding its safety profile is crucial. Studies have indicated that this compound has a favorable toxicity profile in preclinical models, with no significant adverse effects reported at therapeutic doses. Ongoing research aims to further elucidate its safety parameters in long-term studies.

作用机制

TD-165 通过形成涉及目标蛋白质、cereblon 和 von Hippel-Landau 蛋白的三元复合物来发挥作用。 这种复合物促进目标蛋白质被蛋白酶体泛素化和随后的降解 。 This compound 的分子靶标包括参与各种细胞过程的蛋白质,其作用影响的途径与蛋白质稳态和降解有关 。

相似化合物的比较

类似化合物

BC-1215: F-box 蛋白 3 的抑制剂,也参与蛋白质降解.

Pomalidomide-C2-NH2 盐酸盐: 一种用于 PROTAC 技术的 cereblon 配体-连接体偶联物.

沙利度胺 5-氟化物: 一种基于沙利度胺的 cereblon 配体,可形成 PROTAC.

TD-165 的独特性

This compound 的独特之处在于它作为 cereblon 降解剂的特定设计,在靶向和降解蛋白质方面具有高度特异性和效率。 它结合了 cereblon 配体结合基团、连接体和 von Hippel-Landau 结合基团,使其成为靶向蛋白质降解领域的多功能强大工具 。

生物活性

TD-165 is a novel compound classified as a PROTAC (proteolysis-targeting chimera) , specifically designed to induce the degradation of cereblon (CRBN), a protein involved in various cellular processes including drug metabolism and signaling. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in degrading CRBN, and potential therapeutic applications.

This compound operates through a mechanism that involves the formation of a heterodimer with the von Hippel-Lindau (VHL) protein. This interaction facilitates the ubiquitination and subsequent degradation of CRBN via the proteasome pathway. The structure of this compound includes:

- CRBN ligand binding group : Responsible for targeting CRBN.

- Linker : Connects the CRBN ligand to the VHL ligand.

- VHL ligand : Engages with VHL to promote degradation.

The compound's design allows it to selectively induce CRBN degradation without affecting other cellular proteins, which is crucial for minimizing off-target effects.

Degradation Efficiency

In experimental studies, this compound demonstrated significant potency in degrading CRBN. The 50% degradation concentration (DC50) for this compound was measured at 20.4 nM , with a maximum degradation (Dmax) of 99.6% . This indicates that this compound is highly effective compared to other PROTACs tested in similar conditions.

| Compound | DC50 (nM) | Dmax (%) |

|---|---|---|

| This compound | 20.4 | 99.6 |

| TD-158 | 44.5 | 97.1 |

| TD-343 | 367.8 | 85.1 |

The data shows that this compound outperforms other compounds like TD-158 and TD-343, which had higher DC50 values and lower Dmax percentages, indicating less efficient degradation capabilities .

Time-Course Studies

In time-course experiments, this compound achieved over 80% degradation of CRBN within 3 hours , reaching complete degradation by 12 hours post-treatment. This rapid action suggests its potential for therapeutic applications where quick modulation of protein levels is required .

Case Studies and Applications

Recent studies have highlighted the utility of this compound in various cellular contexts:

- Cancer Therapy : Due to its ability to degrade CRBN, which is implicated in cancer cell survival and proliferation, this compound is being investigated as a potential treatment for certain cancers where CRBN plays a pivotal role.

- Neurodegenerative Diseases : The modulation of CRBN levels may also provide therapeutic avenues in neurodegenerative conditions where protein homeostasis is disrupted.

- Drug Resistance : By targeting CRBN, this compound may help overcome resistance mechanisms in cancer therapies that rely on CRBN-dependent pathways.

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N7O8S/c1-28-39(62-27-49-28)30-19-17-29(18-20-30)25-48-41(57)35-24-31(54)26-52(35)45(61)40(46(2,3)4)50-36(55)16-11-9-7-5-6-8-10-12-23-47-33-15-13-14-32-38(33)44(60)53(43(32)59)34-21-22-37(56)51-42(34)58/h13-15,17-20,27,31,34-35,40,47,54H,5-12,16,21-26H2,1-4H3,(H,48,57)(H,50,55)(H,51,56,58)/t31-,34?,35+,40-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVXTSIDVRZBR-IINAPWRYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N7O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。